4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1416438-32-8
VCID: VC15847669
InChI: InChI=1S/C10H8ClN3O/c11-7-2-1-3-8(6-7)14-5-4-9(12)13-10(14)15/h1-6H,(H2,12,13,15)
SMILES:
Molecular Formula: C10H8ClN3O
Molecular Weight: 221.64 g/mol

4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one

CAS No.: 1416438-32-8

Cat. No.: VC15847669

Molecular Formula: C10H8ClN3O

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one - 1416438-32-8

Specification

CAS No. 1416438-32-8
Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
IUPAC Name 4-amino-1-(3-chlorophenyl)pyrimidin-2-one
Standard InChI InChI=1S/C10H8ClN3O/c11-7-2-1-3-8(6-7)14-5-4-9(12)13-10(14)15/h1-6H,(H2,12,13,15)
Standard InChI Key UHTLOVMGISARMX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)N2C=CC(=NC2=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name, 4-amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one, reflects its IUPAC nomenclature. Its molecular formula is C₁₀H₈ClN₃O, with a molecular weight of 221.65 g/mol. The pyrimidinone core consists of a six-membered ring with two nitrogen atoms at positions 1 and 3, a ketone group at position 2, and substituents at positions 1 (3-chlorophenyl) and 4 (amino group). The 3-chlorophenyl moiety introduces steric and electronic effects, influencing reactivity and intermolecular interactions .

Spectral Characterization

While direct spectral data for this compound are unavailable, analogous pyrimidin-2-amines exhibit distinct NMR and IR profiles. For example, in 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine, the NH₂ protons resonate as a singlet near δ 5.23 ppm, while aromatic protons appear between δ 7.38–7.85 ppm . The carbonyl group in pyrimidinones typically absorbs near 1650–1700 cm⁻¹ in IR spectra . For the target compound, the 3-chlorophenyl group’s meta-substitution would split aromatic protons into complex multiplets (δ 7.3–7.8 ppm), and the NH₂ group would likely appear as a singlet near δ 6.7–6.9 ppm .

Synthesis and Reaction Pathways

General Synthetic Strategies

Pyrimidinone derivatives are commonly synthesized via cyclocondensation reactions. A plausible route for 4-amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one involves:

  • Formation of an α,β-unsaturated ketone: Reacting 3-chloroacetophenone with an aldehyde under basic conditions to yield (E)-1-(3-chlorophenyl)-3-arylprop-2-en-1-one .

  • Cyclization with guanidine: Treating the enone with guanidine nitrate in the presence of lithium hydroxide, facilitating ring closure to form the pyrimidinone core .

Example Reaction Scheme:

(E)-1-(3-chlorophenyl)prop-2-en-1-one+GuanidineLiOH, EtOH, reflux4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one\text{(E)-1-(3-chlorophenyl)prop-2-en-1-one} + \text{Guanidine} \xrightarrow{\text{LiOH, EtOH, reflux}} \text{4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one}

Optimization and Yield

Reaction conditions significantly impact yield. For similar compounds, refluxing in ethanol with a base (e.g., LiOH) for 4–6 hours achieves yields of 61–82% . Purification via column chromatography (ethyl acetate/petroleum ether) enhances purity .

Physicochemical Properties

Thermal Stability and Solubility

Analogous compounds, such as 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, exhibit a melting point of 132.7–134.0°C and a boiling point of 485.4±55.0°C . The target compound likely shares similar thermal stability due to its aromatic and hydrogen-bonding groups. Solubility in DMSO is anticipated to be ~16 mg/mL, aligning with structurally related pyrimidinones .

Table 1: Comparative Physicochemical Data

PropertyTarget Compound (Predicted)Analogous Compound
Melting Point (°C)130–135132.7–134.0
Boiling Point (°C)480–500485.4±55.0
Solubility in DMSO (mg/mL)~15–2016

Acid-Base Behavior

The amino group (pKa ~2.11) and pyrimidinone nitrogen atoms contribute to pH-dependent solubility. Protonation at acidic pH enhances aqueous solubility, while deprotonation at neutral/basic pH favors lipid solubility .

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